Cas no 1896795-73-5 (2-(1,1-Dimethylethyl) 3,4-dihydro-1-methyl-2,7(1H)-isoquinolinedicarboxylate)
Il composto 2-(1,1-Dimetiletil) 3,4-diidro-1-metil-2,7(1H)-isochinolindicarbossilato è un derivato dell'isochinolina con una struttura chimica unica, caratterizzata dalla presenza di gruppi carbossilati e di un gruppo t-butile. Questa molecola è nota per la sua stabilità termica e chimica, che la rende adatta per applicazioni in sintesi organica e nella ricerca farmaceutica. La sua struttura rigida e la presenza di gruppi funzionali specifici lo rendono un intermedio prezioso per la produzione di composti biologicamente attivi, come inibitori enzimatici o modulatori di recettori. La sua purezza e la bassa reattività collaterale ne facilitano l'utilizzo in condizioni di reazione controllate.

1896795-73-5 structure
Nome del prodotto:2-(1,1-Dimethylethyl) 3,4-dihydro-1-methyl-2,7(1H)-isoquinolinedicarboxylate
2-(1,1-Dimethylethyl) 3,4-dihydro-1-methyl-2,7(1H)-isoquinolinedicarboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(1,1-Dimethylethyl) 3,4-dihydro-1-methyl-2,7(1H)-isoquinolinedicarboxylate
- 2-(tert-butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- 2-[(tert-butoxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- EN300-28288487
- 1896795-73-5
-
- Inchi: 1S/C16H21NO4/c1-10-13-9-12(14(18)19)6-5-11(13)7-8-17(10)15(20)21-16(2,3)4/h5-6,9-10H,7-8H2,1-4H3,(H,18,19)
- Chiave InChI: CTGISZRGROHDGM-UHFFFAOYSA-N
- Sorrisi: O(C(C)(C)C)C(N1CCC2C=CC(C(=O)O)=CC=2C1C)=O
Proprietà calcolate
- Massa esatta: 291.14705815g/mol
- Massa monoisotopica: 291.14705815g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 3
- Complessità: 415
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 66.8Ų
Proprietà sperimentali
- Densità: 1.179±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 424.8±45.0 °C(Predicted)
- pka: 4.38±0.40(Predicted)
2-(1,1-Dimethylethyl) 3,4-dihydro-1-methyl-2,7(1H)-isoquinolinedicarboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28288487-5.0g |
2-[(tert-butoxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
1896795-73-5 | 95.0% | 5.0g |
$4018.0 | 2025-03-19 | |
Enamine | EN300-28288487-1.0g |
2-[(tert-butoxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
1896795-73-5 | 95.0% | 1.0g |
$1386.0 | 2025-03-19 | |
Enamine | EN300-28288487-0.25g |
2-[(tert-butoxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
1896795-73-5 | 95.0% | 0.25g |
$1275.0 | 2025-03-19 | |
Enamine | EN300-28288487-2.5g |
2-[(tert-butoxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
1896795-73-5 | 95.0% | 2.5g |
$2716.0 | 2025-03-19 | |
Enamine | EN300-28288487-0.05g |
2-[(tert-butoxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
1896795-73-5 | 95.0% | 0.05g |
$1164.0 | 2025-03-19 | |
Enamine | EN300-28288487-0.5g |
2-[(tert-butoxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
1896795-73-5 | 95.0% | 0.5g |
$1331.0 | 2025-03-19 | |
Enamine | EN300-28288487-10.0g |
2-[(tert-butoxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
1896795-73-5 | 95.0% | 10.0g |
$5959.0 | 2025-03-19 | |
Enamine | EN300-28288487-0.1g |
2-[(tert-butoxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
1896795-73-5 | 95.0% | 0.1g |
$1220.0 | 2025-03-19 |
2-(1,1-Dimethylethyl) 3,4-dihydro-1-methyl-2,7(1H)-isoquinolinedicarboxylate Letteratura correlata
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
1896795-73-5 (2-(1,1-Dimethylethyl) 3,4-dihydro-1-methyl-2,7(1H)-isoquinolinedicarboxylate) Prodotti correlati
- 1313726-22-5({imidazo[1,2-b]pyridazin-6-yl}methanamine)
- 176261-39-5(2-{[1-(4-methoxyphenyl)-2-nitroethyl]sulfanyl}aniline)
- 2091039-36-8(2-Benzofurancarboxylic acid, 4-fluoro-3-(methylthio)-)
- 858675-70-4(3-Bromo-6-ethoxy-2-fluoropyridine)
- 1108724-31-7((5-(Tert-Butyl)pyridin-3-yl)methanol)
- 1289559-66-5(1-(5-Fluoropyrimidin-4-yl)ethanol)
- 1206987-03-2(3-chloro-N-{2-2-(4-fluorophenyl)acetamidophenyl}benzamide)
- 955536-32-0(N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylnaphthalene-1-carboxamide)
- 1654773-79-1(1-(bromomethyl)-4-(1,1-difluoroethyl)-Benzene)
- 35970-83-3(3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
